

# Physicochemical Properties of L-Alanyl-L-Tyrosine (Ala-Tyr): A Technical Guide

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## Introduction

L-Alanyl-L-Tyrosine (Ala-Tyr) is a dipeptide composed of the amino acids L-alanine and L-tyrosine. It serves as a more soluble and stable source of tyrosine in various applications, including cell culture media and parenteral nutrition.[1] Understanding its physicochemical properties is crucial for its effective use in research, drug development, and bioprocessing. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Ala-Tyr, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in relevant biological pathways.

## **Physicochemical Data**

The quantitative physicochemical properties of L-Alanyl-L-Tyrosine are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of L-Alanyl-L-Tyrosine



Property	Value	Reference
Molecular Formula	C12H16N2O4	[2]
Molar Mass	252.27 g/mol	[2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	275 °C (decomposes)	[3]
Solubility in Water	15.4 g/L at 25°C	[3]

Table 2: Acid-Base Properties of L-Alanyl-L-Tyrosine

Property	Value (Estimated)	Method of Determination
pKaı (α-carboxyl)	~2.3 - 3.3	Potentiometric Titration
pKa₂ (α-amino)	~8.0 - 9.0	Potentiometric Titration
pKa₃ (Tyrosine side chain)	~10.0 - 10.5	Potentiometric Titration
Isoelectric Point (pl)	~5.6	Calculation from pKa values /

Disclaimer: The pKa and pI values are estimated based on the typical ranges for the ionizable groups in peptides. Experimental determination via potentiometric titration is required for precise values.

Table 3: Spectroscopic Data of L-Alanyl-L-Tyrosine



Spectroscopic Technique	Key Features	
UV-Vis Spectroscopy	Absorbance maxima around 222 nm and 275 nm in aqueous solution, characteristic of the tyrosine chromophore. The phenolate form at basic pH shows a red shift to around 242 nm and 295 nm.[4]	
¹H NMR (in D₂O)	Characteristic chemical shifts for the protons of the alanine and tyrosine residues.[5]	
<sup>13</sup> C NMR	Distinct signals corresponding to the 12 carbon atoms in the dipeptide structure.	
Mass Spectrometry (ESI-MS)	[M+H]+ ion at m/z 253.1183.[2]	

## **Experimental Protocols**

Detailed methodologies for the synthesis, purification, and characterization of L-Alanyl-L-Tyrosine are provided below.

## **Synthesis of L-Alanyl-L-Tyrosine**

A. Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a general protocol adapted for the synthesis of Ala-Tyr using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

- Materials:
  - Fmoc-Tyr(tBu)-Wang resin
  - Fmoc-Ala-OH
  - Coupling reagent (e.g., HBTU/HOBt)
  - Base (e.g., DIPEA)



- Deprotection reagent (e.g., 20% piperidine in DMF)
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5%
   Triisopropylsilane (TIS))
- Cold diethyl ether

#### Procedure:

- Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc group from the tyrosine residue by treating the resin with 20% piperidine in DMF.
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.
- · Amino Acid Coupling:
  - Activate Fmoc-Ala-OH by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
  - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
- Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
- Final Fmoc Deprotection: Remove the Fmoc group from the newly added alanine residue using 20% piperidine in DMF.
- Washing: Wash the resin extensively with DMF and DCM.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/water/TIS)
  to cleave the dipeptide from the resin and remove the side-chain protecting group (tBu)
  from tyrosine.



- Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether to remove scavengers and by-products.
- Drying: Dry the crude peptide under vacuum.

#### B. Enzymatic Synthesis

An alternative, greener approach is the use of enzymes to catalyze the peptide bond formation.

- Materials:
  - L-Alanine methyl ester (acyl donor)
  - L-Tyrosine (acyl acceptor)
  - α-amino acid ester acyltransferase (enzyme)
  - Buffer solution (e.g., Boric acid-borax buffer, pH 9.5)
  - Deep Eutectic Solvent (DES) (e.g., Choline chloride/urea)
- Procedure:
  - Dissolve L-alanine methyl ester and L-tyrosine in the buffer containing the DES.
  - $\circ$  Add the  $\alpha$ -amino acid ester acyltransferase to initiate the reaction.
  - Incubate the reaction mixture under optimized conditions (e.g., 30°C).
  - Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
  - Terminate the reaction and proceed with purification.[3]

# Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.

Materials:



- Crude Ala-Tyr peptide
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 RP-HPLC column
- Procedure:
  - Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA).
  - Mobile Phase Preparation:
    - Mobile Phase A: 0.1% TFA in water.
    - Mobile Phase B: 0.1% TFA in acetonitrile.
  - Chromatographic Separation:
    - Equilibrate the C18 column with the initial mobile phase conditions.
    - Inject the sample onto the column.
    - Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes).
    - Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
  - Fraction Collection: Collect the fractions corresponding to the main peptide peak.
  - Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
  - Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Ala-Tyr as a white powder.



### Characterization

#### A. Potentiometric Titration for pKa and pI Determination

This method involves titrating a solution of the dipeptide with a strong acid and a strong base to determine the pKa values of its ionizable groups and subsequently calculate the isoelectric point.

#### Procedure:

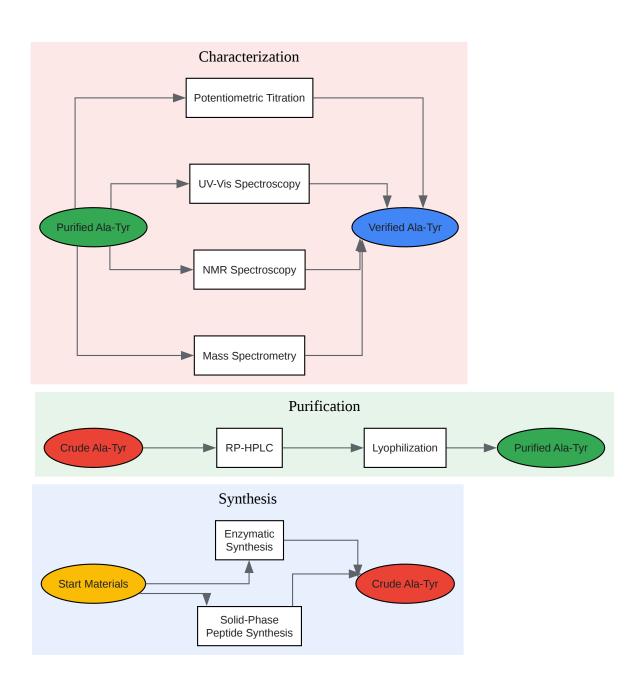
- Prepare a solution of Ala-Tyr of known concentration in deionized water.
- Calibrate a pH meter with standard buffers.
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH at regular volume increments.
- Separately, titrate another aliquot of the dipeptide solution with a standardized solution of a strong base (e.g., NaOH), again recording the pH at regular intervals.
- Plot the pH versus the equivalents of acid/base added to generate a titration curve.
- The pKa values correspond to the pH at the midpoints of the buffering regions of the curve.
- The isoelectric point (pl) is the pH at which the net charge of the molecule is zero, which can be calculated from the relevant pKa values.[6][7]

#### B. Spectroscopic Analysis

- UV-Vis Spectroscopy: Dissolve the purified dipeptide in a suitable buffer (e.g., phosphate buffer) and record the absorbance spectrum from 200 to 400 nm.
- NMR Spectroscopy: Dissolve the peptide in a deuterated solvent (e.g., D<sub>2</sub>O) and acquire <sup>1</sup>H
  and <sup>13</sup>C NMR spectra to confirm the structure and assess purity.[5]
- Mass Spectrometry: Analyze the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight.



# Visualizations Experimental and Analytical Workflows





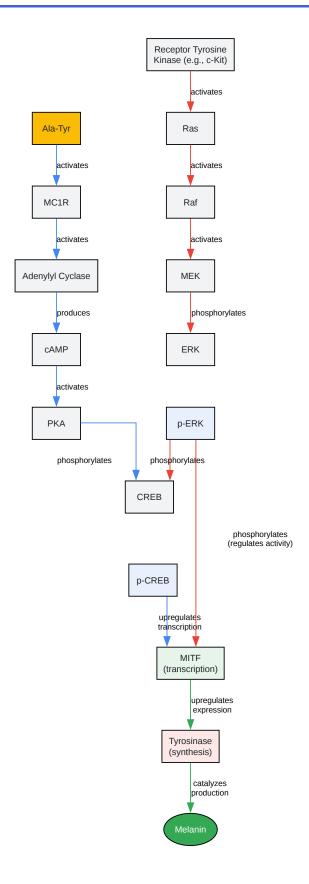
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Caption: Workflow for the synthesis, purification, and characterization of Ala-Tyr.

## **Biological Signaling Pathway: Role in Melanogenesis**

Ala-Tyr can promote melanin synthesis.[3] This process is primarily regulated by the microphthalmia-associated transcription factor (MITF), which in turn is controlled by upstream signaling cascades including the cAMP/PKA and MAPK/ERK pathways.





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Caption: Simplified signaling pathways in melanogenesis influenced by Ala-Tyr.



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